molecular formula C11H15NO2 B108570 tert-Butyl 4-aminobenzoate CAS No. 18144-47-3

tert-Butyl 4-aminobenzoate

Cat. No. B108570
CAS RN: 18144-47-3
M. Wt: 193.24 g/mol
InChI Key: KYORUZMJUKHKFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl substituted aromatic compounds can involve various strategies. For instance, the synthesis of 2-aminobenzophenones is achieved through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite, which acts as a nitrosation reagent and an oxidant in a Pd(II)-catalyzed decarboxylative acylation . Another synthesis approach involves the use of bismuth-based C-H bond activation and CO2 insertion chemistry to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid . These methods highlight the versatility of tert-butyl groups in facilitating regioselective transformations and introducing steric bulk to the aromatic compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds can be significantly affected by the presence of the bulky tert-butyl groups. For example, the introduction of asymmetric di-tert-butyl groups in polyimides leads to an increase in interchain distance and a decrease in intermolecular force and packing ability . The crystal structure of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate reveals that the compound crystallizes in an orthorhombic lattice with specific unit cell parameters, and the structure is stabilized by intermolecular interactions .

Chemical Reactions Analysis

The tert-butyl group can influence the reactivity of aromatic compounds in various chemical reactions. For instance, tert-butyl aroylperbenzoates undergo photolysis, leading to the formation of singlet and triplet states and aroylphenyl radicals, which can participate in further reactions . The presence of tert-butyl groups can also affect the solubility and reactivity of polyimides and poly(bisbenzothiazole)s, as seen in the synthesis of novel polymers with tert-butyl side groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted aromatic compounds are influenced by the steric effects of the tert-butyl groups. Polyimides containing tert-butyl side groups exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The thermal stability of these compounds is also noteworthy, with decomposition temperatures ranging from 495 to 534°C in nitrogen for certain poly(bisbenzothiazole)s . The tert-butyl group's influence on solubility and stability is a key factor in the design of materials with specific desired properties.

Scientific Research Applications

  • Synthesis of Antifolates : Antifolates are a type of drug that inhibit the function of folic acid in the body. They are often used as tumor cell inhibitors . “tert-Butyl 4-aminobenzoate” serves as a building block in the synthesis of these compounds .

  • Solution Phase Peptide Synthesis : Peptides are short chains of amino acids that play many roles in the body. “tert-Butyl 4-aminobenzoate” is used in the solution phase peptide synthesis, a method used to produce peptides in a laboratory setting .

  • Chemical Research : This compound is often used in chemical research due to its properties. It’s used as a reagent in various chemical reactions .

  • Synthesis of Antifolates : Antifolates are a type of drug that inhibit the function of folic acid in the body. They are often used as tumor cell inhibitors . “tert-Butyl 4-aminobenzoate” serves as a building block in the synthesis of these compounds .

  • Solution Phase Peptide Synthesis : Peptides are short chains of amino acids that play many roles in the body. “tert-Butyl 4-aminobenzoate” is used in the solution phase peptide synthesis, a method used to produce peptides in a laboratory setting .

  • Chemical Research : This compound is often used in chemical research due to its properties. It’s used as a reagent in various chemical reactions .

Safety And Hazards

The safety information for “tert-Butyl 4-aminobenzoate” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYORUZMJUKHKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283457
Record name tert-Butyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-aminobenzoate

CAS RN

18144-47-3
Record name 18144-47-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31647
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-amino-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Aminobenzoic acid (5.0 g) was suspended in thionyl chloride (50 ml) and heated to a gentle reflux. After two hours the solution went completely clear, and so the reaction was allowed to cool and the thionyl chloride was removed under reduced pressure, the last traces by azeotrope with dichloromethane (3×50 ml). The resulting acid chloride was dissolved in more dichloromethane (50 ml) and a solution of t-butanol (15 ml) in dichloromethane (15 ml) was added to the stirred solution which was cooled in an ice bath. A solid white precipitate was formed--the hydrochloride salt of the title compound. This was isolated by evaporation of the dichloromethane, followed by suspension of the solid in ethyl acetate (100 ml) and filtration. The material was suspended in 10% aqueous sodium hydrogencarbonate solution (100 ml) and extracted into dichloromethane (3×100 ml). The organic layer was dried, filtered and evaporated to leave a pale cream solid (4.67 g, 66%), m.p. 106°-109° C. (lit. m.p. 109.5° C.) (R. Adams et al (1926) J. Amer. Chem. Soc., 48, 1758), the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
V Bavetsias, EA Henderson - Journal of Chemical Research, 2000 - journals.sagepub.com
… In connection with ongoing work aimed at the synthesis of anticancer agents we were interested in the preparation of Nsubstituted derivatives of tert-butyl 4-aminobenzoate. It was …
Number of citations: 3 journals.sagepub.com
A Kacmaz - Phosphorus, Sulfur, and Silicon and the Related …, 2019 - Taylor & Francis
… The reaction between 2,6-dichloro-1,4-benzoquinone 8 with tert-butyl-4-aminobenzoate 3 resulted in the formation of 10c and 11c, bis- and mono- substitution products, respectively. …
Number of citations: 1 www.tandfonline.com
RCDT Nguyen - 2018 - search.proquest.com
The Wnt Signaling pathway has been implicated in stem cell maintenance and incidence of various types of cancer due to the presence of β-catenin, a transcriptional coactivator. It …
Number of citations: 2 search.proquest.com
A Kacmaz, NG Deniz, SG Aydinli, C Sayil… - Open …, 2019 - degruyter.com
… A solution of 1.5 g 1 (6.60 mmol) and 1.28 g tert-butyl 4-aminobenzoate 2b (6.60 mmol) in 30 mL ethanol was heated under reflux condition without base. The reaction medium was …
Number of citations: 22 www.degruyter.com
V Bavetsias, R Clauss, EA Henderson - Organic & biomolecular …, 2003 - pubs.rsc.org
… In this sequence the C6–N10 bond was constructed first, by the reductive amination of 5-acetamido-6-bromoindan-1-one 6 with tert-butyl 4-aminobenzoate, then the cyclopenta[g]…
Number of citations: 10 pubs.rsc.org
GS Sheppard, M Kawai, RA Craig, DJ Davidson… - Bioorganic & medicinal …, 2004 - Elsevier
… tert-Butyl 4-aminobenzoate was acylated with a suitably protected lysine derivative activated with di-tert-butyl dicarbonate, 5 followed by conversion to the N α -acetyl derivative. …
Number of citations: 26 www.sciencedirect.com
J Hlaváček, K Poduška, F Šorm… - Collection of …, 1976 - cccc.uochb.cas.cz
… of L-alanine, L-val~ne, L-isoleucine and L-methionine with ethyl 4-aminobenzoate produced substances I -IV Condensation of pivaloyl-L-alanine with the tert-butyl 4-aminobenzoate, 4-…
Number of citations: 5 cccc.uochb.cas.cz
B Priewisch, K Rück-Braun - The Journal of Organic Chemistry, 2005 - ACS Publications
… 3a was prepared from crude nitrosoarene 2a and 4-bromoaniline 1f and isolated in 98% yield by chromatography, while 3b was obtained from 2f and tert-butyl 4-aminobenzoate in 89% …
Number of citations: 286 pubs.acs.org
V Bavetsias, EA Henderson, E McDonald - Tetrahedron, 2007 - Elsevier
… In the first approach, the aim was to first construct the tricyclic system (Scheme 1) and then introduce the tert-butyl 4-aminobenzoate moiety followed by the introduction of the propargyl …
Number of citations: 14 www.sciencedirect.com
S Hüttel, G Testolin, J Herrmann… - Angewandte Chemie …, 2017 - Wiley Online Library
… Oxidative degradation of the phenyl ring liberated the carboxyl group, which was subsequently coupled with tert-butyl 4-aminobenzoate. Staudinger reduction of azide 8, followed by the …
Number of citations: 70 onlinelibrary.wiley.com

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